(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a pyrrolidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exhibits a wide range of biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, the compound has been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, leading to its potential use as an antidepressant. The compound has also been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exhibits several advantages and limitations for lab experiments. The compound has a unique chemical structure, making it a promising candidate for drug development. Additionally, the compound exhibits a wide range of pharmacological activities, making it a versatile compound for research. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, making it difficult to assess its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of (6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Furthermore, the compound's potential use in the treatment of autoimmune diseases and as an antidepressant should be further explored. Finally, clinical trials are needed to assess the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of (6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridinecarboxaldehyde and 6-methyl-3-pyridinecarboxaldehyde with 1-pyrrolidinylmethanamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the compound is typically around 60-70%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-4-5-14(11-18-12)16(20)19-10-2-3-15(19)13-6-8-17-9-7-13/h4-9,11,15H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWVXZDGRGQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.